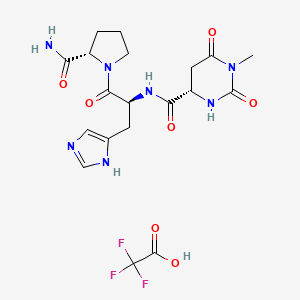
N-Des(2-butynyl) 3'-N-Boc Linagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Des(2-butynyl) 3’-N-Boc Linagliptin is a synthetic compound with the molecular formula C26H32N8O4 and a molecular weight of 520.58 g/mol . This compound is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a des(2-butynyl) modification, which are crucial for its stability and reactivity in various chemical processes .
准备方法
The synthesis of N-Des(2-butynyl) 3’-N-Boc Linagliptin involves multiple steps, starting from the basic structure of Linagliptin. One of the industrially applicable processes for the preparation of Boc-Linagliptin involves the reaction of Butynyl-Br-Me-xanthine with Acetylphenyl-chloroacetamide to form Acetylphenylamino-But-Br-Me-xanthine . This intermediate undergoes further reactions to introduce the Boc protecting group and the des(2-butynyl) modification, resulting in the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the product .
化学反应分析
N-Des(2-butynyl) 3’-N-Boc Linagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
科学研究应用
N-Des(2-butynyl) 3’-N-Boc Linagliptin has several scientific research applications:
作用机制
The mechanism of action of N-Des(2-butynyl) 3’-N-Boc Linagliptin is similar to that of Linagliptin. It acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, the compound increases the concentration of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus . The inhibition of DPP-4 slows the breakdown of these incretin hormones, enhancing their physiological effects on insulin secretion and glucose metabolism .
相似化合物的比较
N-Des(2-butynyl) 3’-N-Boc Linagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Sitagliptin, Saxagliptin is a DPP-4 inhibitor with distinct molecular properties and clinical applications.
Vildagliptin: This compound also inhibits DPP-4 but differs in its binding affinity and duration of action.
N-Des(2-butynyl) 3’-N-Boc Linagliptin is unique due to its specific modifications, which enhance its stability and reactivity in chemical processes, making it a valuable intermediate in pharmaceutical synthesis .
属性
分子式 |
C26H32N8O4 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
tert-butyl N-[(3R)-1-[3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-7H-purin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H32N8O4/c1-15-17-10-6-7-11-18(17)29-19(27-15)14-34-22(35)20-21(32(5)25(34)37)31-23(30-20)33-12-8-9-16(13-33)28-24(36)38-26(2,3)4/h6-7,10-11,16H,8-9,12-14H2,1-5H3,(H,28,36)(H,30,31)/t16-/m1/s1 |
InChI 键 |
JFIPRCWOBNXCLS-MRXNPFEDSA-N |
手性 SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
规范 SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





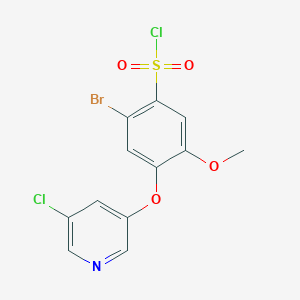
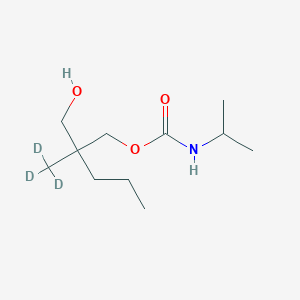
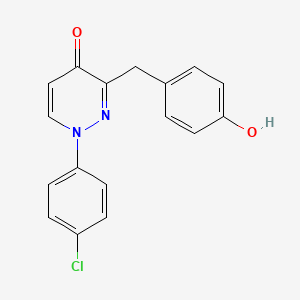
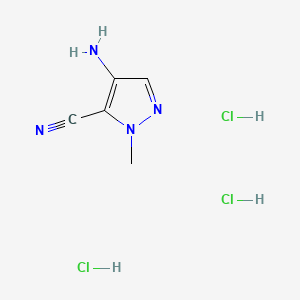
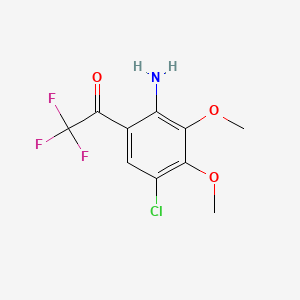
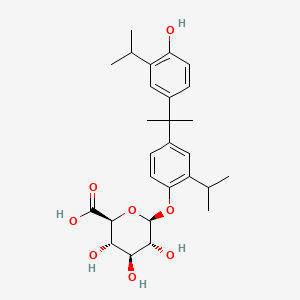

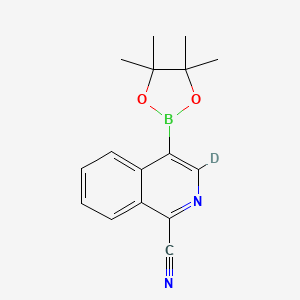
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
